

# A Comparative Guide to EOS-984 and Dilazep in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two Equilibrative Nucleoside Transporter 1 (ENT1) inhibitors, **EOS-984** and dilazep, with a focus on their applications in cancer research. We present a side-by-side analysis of their mechanism of action, preclinical efficacy, and pharmacological profiles, supported by available experimental data.

At a Glance: EOS-984 vs. Dilazep



| Feature                               | EOS-984                                                                                                                               | Dilazep                                                                              |  |
|---------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------|--|
| Primary Target                        | Equilibrative Nucleoside<br>Transporter 1 (ENT1)                                                                                      | Equilibrative Nucleoside Transporter 1 (ENT1)                                        |  |
| Mechanism of Action in Cancer         | Inhibits intracellular adenosine uptake in T cells, reversing adenosine-mediated immunosuppression and restoring anti-tumor immunity. | Enhances the replication of oncolytic viruses within tumor cells by inhibiting ENT1. |  |
| Development Stage in Oncology         | Phase 1 Clinical Trials for advanced solid tumors.[1]                                                                                 | Preclinical research in combination with oncolytic virotherapy.                      |  |
| Potency (ENT1 Inhibition)             | High (IC50: 1.5 nM)[2]                                                                                                                | Moderate to High (IC50: <100 nM, reported as 15.3 nM in one study).                  |  |
| Selectivity (ENT1 vs. ENT2)           | Highly selective for ENT1 (ENT2 IC50: 350 nM).[2]                                                                                     | Less selective for ENT1 (ENT2 IC50: 134 μM).                                         |  |
| Key Application in Cancer<br>Research | Immuno-oncology, combination therapy with checkpoint inhibitors.[3][4]                                                                | Potentiation of oncolytic virus therapy.                                             |  |

## **Quantitative Data Comparison**

The following tables summarize the available quantitative data for **EOS-984** and dilazep, focusing on their inhibitory potency against ENT1 and ENT2.

Table 1: Inhibitory Potency (IC50) Against Equilibrative Nucleoside Transporters

| Compound | ENT1 IC50 | ENT2 IC50 | Selectivity (ENT2<br>IC50 / ENT1 IC50) |
|----------|-----------|-----------|----------------------------------------|
| EOS-984  | 1.5 nM    | 350 nM    | ~233-fold                              |
| Dilazep  | < 100 nM  | 134 μΜ    | >1340-fold                             |



Note: A lower IC50 value indicates higher potency.

## **Signaling Pathways and Mechanisms of Action**

EOS-984: Reversing T-Cell Suppression

**EOS-984** is a first-in-class, potent, and selective ENT1 inhibitor designed specifically for immuno-oncology applications. In the tumor microenvironment, high levels of adenosine are produced, which can be taken up by activated T cells via ENT1. Intracellular adenosine suppresses T-cell proliferation and effector functions by inhibiting de novo pyrimidine nucleotide synthesis. **EOS-984** blocks this adenosine uptake, thereby restoring T-cell function and enhancing anti-tumor immunity. This mechanism makes it a promising candidate for combination therapy with immune checkpoint inhibitors like anti-PD-1.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. page-meeting.org [page-meeting.org]
- 2. Itheos Therapeutics presents work behind discovery of EOS-984, a potentially first-inclass ENT1 inhibitor | BioWorld [bioworld.com]
- 3. EOS-984 / iTeos [delta.larvol.com]



- 4. Inhibition of ENT1 relieves intracellular adenosine-mediated T cell suppression in cancer -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to EOS-984 and Dilazep in Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571528#comparing-eos-984-and-dilazep-in-cancer-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com